2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 99754-06-0
VCID: VC0005486
InChI: InChI=1S/C21H22ClNO3/c1-2-3-4-5-15-6-8-16(9-7-15)10-13-20(24)23-19-14-17(22)11-12-18(19)21(25)26/h6-14H,2-5H2,1H3,(H,23,24)(H,25,26)/b13-10+
SMILES: CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Molecular Formula: C21H22ClNO3
Molecular Weight: 371.9 g/mol

2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid

CAS No.: 99754-06-0

Inhibitors

VCID: VC0005486

Molecular Formula: C21H22ClNO3

Molecular Weight: 371.9 g/mol

2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid - 99754-06-0

CAS No. 99754-06-0
Product Name 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid
Molecular Formula C21H22ClNO3
Molecular Weight 371.9 g/mol
IUPAC Name 4-chloro-2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid
Standard InChI InChI=1S/C21H22ClNO3/c1-2-3-4-5-15-6-8-16(9-7-15)10-13-20(24)23-19-14-17(22)11-12-18(19)21(25)26/h6-14H,2-5H2,1H3,(H,23,24)(H,25,26)/b13-10+
Standard InChIKey MDVFITMPFHDRBZ-JLHYYAGUSA-N
Isomeric SMILES CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
SMILES CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Canonical SMILES CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Appearance Assay:≥98%A solid
Synonyms 4-chloro-2-[[(2E)-1-oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]-benzoic acid
PubChem Compound 6438389
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator